molecular formula C10H9BrN2O2 B2563742 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 1378260-23-1

7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B2563742
CAS No.: 1378260-23-1
M. Wt: 269.098
InChI Key: OXCZOTDCDAMDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in this compound makes it a valuable intermediate for various chemical reactions and applications.

Scientific Research Applications

7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-ethylbenzimidazole with bromine and subsequent carboxylation. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium or copper salts to facilitate the bromination and carboxylation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts like palladium or nickel complexes in the presence of bases.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in pharmaceutical and chemical research .

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-1H-benzo[d]imidazole-5-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

    7-Chloro-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    5-Carboxy-2-ethyl-1H-benzo[d]imidazole: Lacks the halogen substituent, which may influence its chemical behavior.

Uniqueness

The presence of the bromine atom in 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid enhances its reactivity in substitution and coupling reactions, making it a versatile intermediate for synthesizing various derivatives. Its unique structure also contributes to its potential biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

7-bromo-2-ethyl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-8-12-7-4-5(10(14)15)3-6(11)9(7)13-8/h3-4H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCZOTDCDAMDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.